![molecular formula C19H23N3OS B5811116 N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5811116.png)
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide, commonly known as DAPH-12, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carbonic anhydrase inhibitors and has been found to exhibit promising results in various biological processes.
Wirkmechanismus
DAPH-12 exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes, which are responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons. This inhibition leads to a decrease in the levels of bicarbonate ions and an increase in the levels of carbon dioxide and protons, resulting in a decrease in pH. This decrease in pH has been found to have therapeutic effects in various diseases, including cancer and glaucoma.
Biochemical and Physiological Effects:
DAPH-12 has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-glaucoma, and anti-epileptic effects. Studies have shown that DAPH-12 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to decrease intraocular pressure in glaucoma patients by reducing the production of aqueous humor. Additionally, DAPH-12 has been found to exhibit anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
DAPH-12 has several advantages for laboratory experiments, including its high potency, selectivity, and stability. It also exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of DAPH-12 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of DAPH-12. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of DAPH-12. Another area of interest is the investigation of the potential therapeutic applications of DAPH-12 in other diseases, such as Alzheimer's disease and osteoporosis. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer, anti-glaucoma, and anti-epileptic effects of DAPH-12.
Synthesemethoden
The synthesis of DAPH-12 involves the reaction of 4-methylbenzoyl chloride with diethylamine, followed by the addition of carbon disulfide and ammonium hydroxide. The resulting product is then purified through a series of processes, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DAPH-12 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, glaucoma, and epilepsy. Studies have shown that DAPH-12 exhibits potent inhibitory activity against carbonic anhydrase enzymes, which play a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption.
Eigenschaften
IUPAC Name |
N-[[4-(diethylamino)phenyl]carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-4-22(5-2)17-12-10-16(11-13-17)20-19(24)21-18(23)15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTJLSTVRHCFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


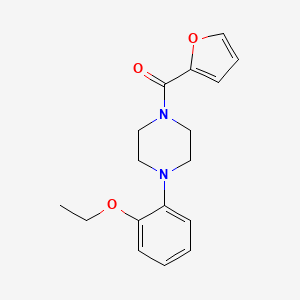
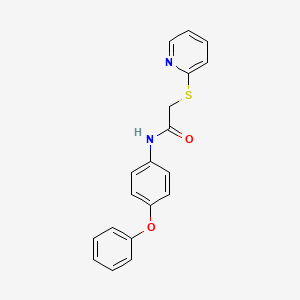
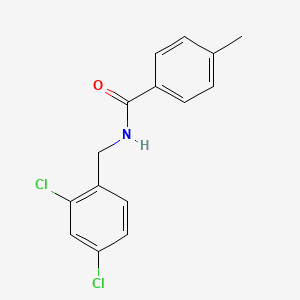


![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)
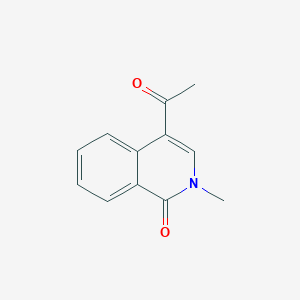
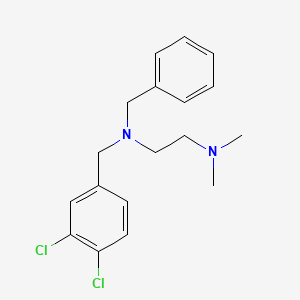
![N-1,3-thiazol-2-yl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5811118.png)
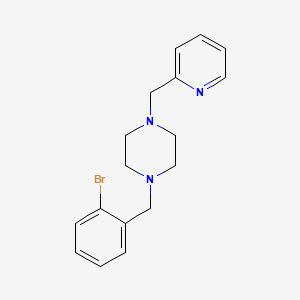
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)
